molecular formula C11H13BrINO B7857338 5-bromo-N,N-diethyl-2-iodobenzamide

5-bromo-N,N-diethyl-2-iodobenzamide

Cat. No.: B7857338
M. Wt: 382.04 g/mol
InChI Key: YDYRPKFYZJWSPX-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethyl-2-iodobenzamide is a chemical compound characterized by its bromo, iodo, and diethylamino functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N,N-diethyl-2-iodobenzamide typically involves multiple steps, starting with the bromination of N,N-diethyl-2-iodobenzamide. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N,N-diethyl-2-iodobenzamide can undergo various chemical reactions, including:

  • Oxidation: The bromo and iodo groups can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: The compound can be reduced to remove the bromo and iodo groups, resulting in simpler derivatives.

  • Substitution: The bromo and iodo groups can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 5-bromo-N,N-diethyl-2-iodobenzoic acid.

  • Reduction: Reduction can yield 5-bromo-N,N-diethyl-2-iodoaniline.

  • Substitution: Substitution reactions can produce compounds like 5-bromo-N,N-diethyl-2-iodophenol.

Scientific Research Applications

5-Bromo-N,N-diethyl-2-iodobenzamide has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: Its unique properties make it useful in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 5-bromo-N,N-diethyl-2-iodobenzamide exerts its effects depends on its molecular targets and pathways involved. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to downstream effects. The exact mechanism would vary based on the context of its application.

Comparison with Similar Compounds

5-Bromo-N,N-diethyl-2-iodobenzamide is unique due to its combination of bromo, iodo, and diethylamino groups. Similar compounds include:

  • N,N-Diethyl-2-iodobenzamide: Lacks the bromo group.

  • 5-Bromo-N,N-diethylbenzamide: Lacks the iodo group.

  • 2-Iodo-N,N-diethylbenzamide: Lacks the bromo group.

Properties

IUPAC Name

5-bromo-N,N-diethyl-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrINO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYRPKFYZJWSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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